Sodium larsucosterol
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Overview
Description
Larsucosterol sodium is a synthetic derivative of larsucosterol, a naturally occurring oxysterol. It is known for its potential therapeutic applications, particularly in the treatment of liver diseases. The compound is characterized by its chemical formula C27H45NaO5S and a molecular weight of approximately 504.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Larsucosterol sodium is synthesized through a multi-step process involving the sulfation of larsucosterol. The key steps include:
Hydroxylation: The introduction of hydroxyl groups to the larsucosterol molecule.
Sulfation: The hydroxylated larsucosterol is then treated with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups.
Neutralization: The resulting product is neutralized with sodium hydroxide to form larsucosterol sodium.
Industrial Production Methods: Industrial production of larsucosterol sodium involves large-scale sulfation and neutralization processes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Larsucosterol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can convert larsucosterol sodium into its corresponding alcohols.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Various oxysterol derivatives.
Reduction: Corresponding alcohols.
Substitution: Functionalized larsucosterol derivatives.
Scientific Research Applications
Larsucosterol sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and lipid metabolism.
Medicine: Investigated for its therapeutic potential in treating liver diseases, including alcoholic hepatitis and metabolic dysfunction-associated steatohepatitis.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research
Mechanism of Action
Larsucosterol sodium exerts its effects through multiple mechanisms:
Epigenetic Regulation: It inhibits DNA methyltransferases, leading to changes in gene expression.
Lipid Metabolism: The compound modulates lipid metabolism, reducing lipid accumulation in hepatocytes.
Inflammatory Response: It attenuates inflammatory responses by suppressing inflammatory mediators such as TNF-alpha.
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol with similar biological activities.
Cholesteryl Sulfate: Shares structural similarities and some overlapping functions.
Uniqueness: Larsucosterol sodium is unique due to its potent epigenetic regulatory properties and its specific therapeutic potential in liver diseases. Unlike other oxysterols, it has shown significant efficacy in clinical trials for treating alcoholic hepatitis and metabolic dysfunction-associated steatohepatitis .
Properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGAOHNRCSZIRO-KSGNISEOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174047-40-5 |
Source
|
Record name | Larsucosterol sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LARSUCOSTEROL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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